

# A Deep Dive into Diacylglycerol Acyltransferase Isoforms: DGAT1 vs. DGAT2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in lipid metabolism, catalyzing the final and sole committed step in the acyl-CoA-dependent synthesis of triacylglycerols (triglycerides, TGs).[1] This process is fundamental for storing metabolic energy, absorbing dietary fats, and forming adipose tissue.[2] In mammals, two primary isoforms, DGAT1 and DGAT2, perform this critical reaction. Despite catalyzing the same conversion, these enzymes are the products of convergent evolution; they are encoded by different genes, share no sequence homology, and exhibit distinct structural, biochemical, and physiological characteristics.[2][3] Understanding the nuanced differences between DGAT1 and DGAT2 is crucial for developing targeted therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[4] This guide provides a comprehensive comparison of the two isoforms, detailing their molecular properties, physiological roles, and the experimental methods used to study them.

# Core Differences: A Structural and Biochemical Overview

DGAT1 and DGAT2, while functionally similar, are fundamentally different proteins. DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, whereas DGAT2 belongs



to a separate acyltransferase gene family.[5][6] This lack of homology underlies their significant differences in structure, substrate preference, and cellular location.

Subcellular Localization and Topology Both enzymes are primarily located in the endoplasmic reticulum (ER), the main site of lipid synthesis.[4][7] However, their distribution and membrane topology differ significantly. DGAT1 is an integral membrane protein that possesses a dual topology, meaning its active site may be present on either the cytosolic or lumenal side of the ER membrane.[8][9] In contrast, DGAT2 has a single membrane-embedded hairpin with its catalytic domain facing the cytoplasm.[3] Beyond the ER, DGAT2 has also been identified on the surface of cytoplasmic lipid droplets (LDs) and on mitochondria-associated membranes, suggesting a specialized role in the direct synthesis of TGs for storage and interaction with other organelles.[7][8]

Substrate Specificity and Kinetics A key distinction lies in their substrate flexibility. DGAT1 exhibits broader substrate specificity, capable of transferring a fatty acyl moiety to multiple acceptors besides diacylglycerol, including retinol (to form retinyl esters) and long-chain alcohols (to form waxes).[3][4] DGAT2's activity, however, is largely specific to the synthesis of TGs.[4][10]

Kinetic studies suggest that DGAT2 is more active at lower substrate concentrations, exhibiting a lower apparent Km for its substrates compared to DGAT1.[3][11] This implies that DGAT2 may be the primary enzyme for TG synthesis under basal conditions when substrate levels are relatively low, while DGAT1's function becomes more prominent when substrate concentrations are higher, such as after a high-fat meal.[3]

# **Comparative Data Summary**

The following tables provide a structured overview of the quantitative and qualitative differences between the DGAT1 and DGAT2 isoforms.

Table 1: General Properties of DGAT1 and DGAT2 Isoforms



Feature	DGAT1	DGAT2	
Gene Family	Membrane-Bound O- Acyltransferase (MBOAT)[5]	Unique Acyl-CoA Acyltransferase family[6]	
Sequence Homology	No homology with DGAT2[2]	No homology with DGAT1[2]	
Subcellular Localization	Endoplasmic Reticulum (ER)	ER, Lipid Droplets, Mitochondria-Associated Membranes[7][8]	
Membrane Topology	Dual topology; active site can face cytosol or ER lumen[8]	Single hairpin; active site faces cytosol[3][8]	
Substrate Specificity	Broad: Diacylglycerol, retinol, long-chain alcohols[4][5]	Narrow: Primarily Diacylglycerol[4]	
Primary Physiological Role	Intestinal fat absorption, milk production[2]	Basal TG synthesis, hepatic TG storage, adipogenesis[3][6]	

Table 2: Phenotypes of DGAT Knockout (KO) Mice

Knockout Model	DGAT1 KO (Global)	DGAT2 KO (Global)	Adipose- Specific DGAT1 KO	Adipose- Specific DGAT2 KO
Viability	Viable, fertile[2]	Die postnatally[3] [12]	Viable[3]	Viable[3]
Body Composition	Lean, resistant to diet-induced obesity[2]	>90% reduction in TGs[3][12]	Normal on chow; decreased body fat on high-fat diet[3]	Normal TG storage[3]
Metabolic Effects	Increased insulin and leptin sensitivity[13]	Impaired skin barrier, energy deficiency[7]	Glucose intolerance on high-fat diet, ER stress[3][12]	Normal glucose metabolism[3] [12]
Lactation	Fail to lactate[2]	N/A	N/A	N/A



# **Physiological Roles and Tissue Distribution**

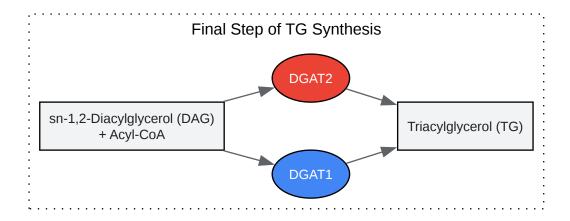
The distinct properties of DGAT1 and DGAT2 translate into specialized, though sometimes overlapping, physiological roles, which are reflected in their tissue expression patterns.

DGAT1: This isoform is highly expressed in the absorptive enterocytes of the small intestine, where it is essential for re-esterifying digested fatty acids and monoacylglycerols into TGs for packaging into chylomicrons.[2] Its role is critical for dietary fat absorption. DGAT1-deficient mice show reduced secretion of TGs in smaller chylomicrons.[8] It is also vital for lactation, as demonstrated by the inability of DGAT1 knockout mice to produce milk.[2] Furthermore, DGAT1 appears to play a crucial protective role against the lipotoxic effects of high-fat diets in the ER. [3]

DGAT2: DGAT2 is considered the dominant enzyme for maintaining TG homeostasis in vivo.[6] [11] It is highly expressed in tissues with high rates of TG synthesis, such as the liver and adipose tissue.[4][6] In the liver, DGAT2 is primarily responsible for incorporating newly synthesized fatty acids into triglycerides.[14] Its expression is often coordinated with genes involved in de novo lipogenesis and is positively regulated by the transcription factor SREBP1c. [3][4] The lethality of global DGAT2 knockout in mice, due to a profound reduction in total body TGs and a defective skin barrier, underscores its essential role in basal energy storage and tissue function.[3][7]

# **Mandatory Visualizations**

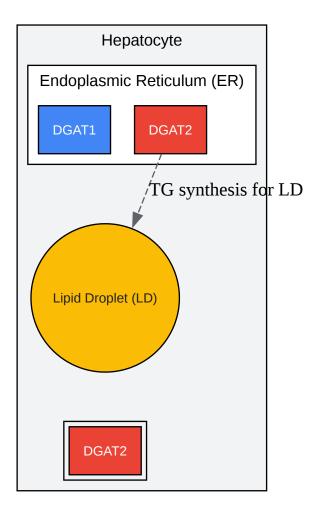
The following diagrams illustrate key pathways and workflows related to DGAT function.





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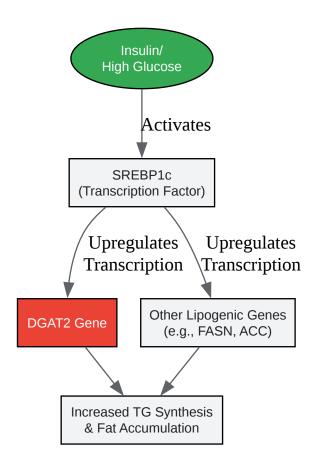
Caption: The final, committed step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.



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Caption: Subcellular localization of DGAT1 and DGAT2 isoforms within a typical lipid-storing cell.





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Caption: Simplified signaling pathway showing the regulation of DGAT2 expression by SREBP1c.

# **Experimental Protocols**

Differentiating the activities of DGAT1 and DGAT2 is essential for research. Below are detailed methodologies for key experiments.

# **Protocol 1: In Vitro DGAT Activity Assay**

This protocol measures the enzymatic activity of DGAT isoforms in tissue or cell lysates, often using a radiolabeled substrate. The key to differentiating the isoforms lies in the differential requirement for MgCl<sub>2</sub>.

1. Preparation of Microsomal Fractions:



- Homogenize cells or tissues in a buffer (e.g., 10 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove nuclei and mitochondria.
- Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., BCA assay).
- 2. DGAT Assay Reaction:
- Prepare a master mix for the assay. The assay mixture contains buffer (100 mM Tris-HCl, pH 7.4), substrates, and a radiolabeled tracer.
- Substrates: 100 μM 1,2-dioleoyl-sn-glycerol and 25 μM oleoyl-CoA.
- Tracer: [14C]oleoyl-CoA is included within the 25 μM oleoyl-CoA.
- Isoform Differentiation:
  - For DGAT1-specific activity: Add 25 mM MgCl<sub>2</sub>.[3] High concentrations of MgCl<sub>2</sub> render the assay largely specific for DGAT1.[3]
  - For DGAT2-specific activity: Add 1 mM MgCl<sub>2</sub>.[3]
- Initiate the reaction by adding 5-10 µg of microsomal protein to the pre-warmed (37°C) assay mixture.
- Incubate for 5-10 minutes at 37°C. The reaction should be within the linear range with respect to time and protein concentration.[15]
- 3. Lipid Extraction and Analysis:
- Stop the reaction by adding 1.5 mL of chloroform:methanol (1:2, v/v).

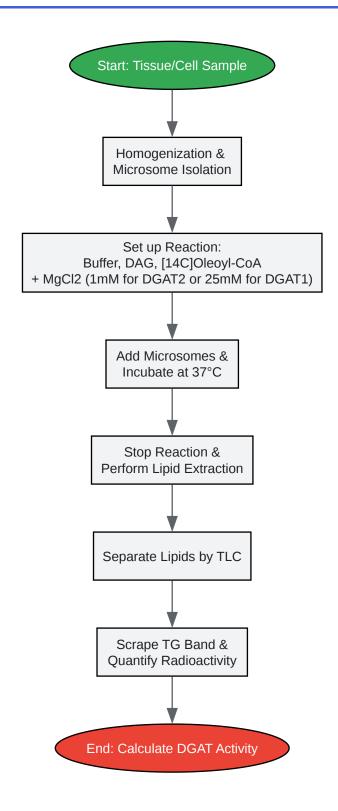
## Foundational & Exploratory





- Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex and centrifuge.
- Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of chloroform.
- Spot the samples onto a silica gel thin-layer chromatography (TLC) plate.
- Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[3]
- Visualize the lipid spots (e.g., using iodine vapor) and identify the triglyceride band by comparing it to a known standard.
- Scrape the silica corresponding to the triglyceride band into a scintillation vial.
- Quantify the incorporated radioactivity using a scintillation counter. Activity is expressed as pmol or nmol of [14C]oleoyl-CoA incorporated into TG per mg of protein per minute.





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Caption: Experimental workflow for the in vitro DGAT activity assay using a radiolabeled substrate.



## **Protocol 2: Gene Expression Analysis by qRT-PCR**

This protocol quantifies the mRNA levels of DGAT1 and DGAT2 in different tissues or under various experimental conditions.

#### 1. RNA Extraction:

- Isolate total RNA from ~50-100 mg of tissue or from cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).

### 2. cDNA Synthesis:

- Synthesize first-strand complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
- 3. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mixture. A typical 20 μL reaction includes:
  - 10 μL of 2x SYBR Green Master Mix
  - 0.5 μM of each forward and reverse primer (specific for DGAT1 or DGAT2)
  - 2 μL of diluted cDNA template (e.g., 10-50 ng)
  - Nuclease-free water to a final volume of 20 μL
- Use validated primers designed to span an exon-exon junction to avoid amplification of genomic DNA.
- Run the qPCR on a real-time PCR instrument with a thermal cycling profile such as:
  - Initial denaturation: 95°C for 3-5 minutes.
  - 40 cycles of:
  - Denaturation: 95°C for 10-15 seconds.



- Annealing/Extension: 60°C for 30-60 seconds.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.
- 4. Data Analysis:
- Determine the cycle threshold (CT) for each sample.
- Normalize the CT value of the target gene (DGAT1 or DGAT2) to that of a stable housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA).
- Calculate the relative gene expression using the 2-ΔΔCT method.[6]

## **Conclusion and Therapeutic Implications**

The differences between DGAT1 and DGAT2 are profound, extending from their genetic origins and molecular structure to their distinct roles in systemic energy metabolism. DGAT1 is crucial for processing dietary fat and its inhibition is explored for obesity treatment, while DGAT2 is the primary driver of basal TG synthesis and storage, making it a key target for conditions like MASLD.[2][4] The functional redundancy observed in some contexts, such as TG storage in adipocytes under basal conditions, highlights the complexity of lipid metabolism.[3] However, the unique, non-overlapping functions that emerge under metabolic stress, such as DGAT1's role in mitigating ER stress, are critical.[3] For drug development professionals, exploiting these differences is key. Selective inhibition of DGAT1 or DGAT2, or even dual inhibition, may offer tailored therapeutic benefits for a range of metabolic disorders.[4][10] The detailed understanding of each isoform's contribution to lipid homeostasis, as outlined in this guide, provides the foundational knowledge required to advance these targeted therapeutic strategies.

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